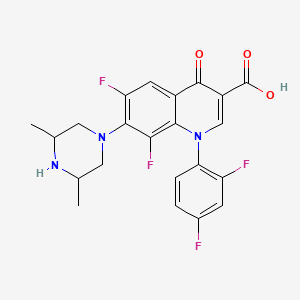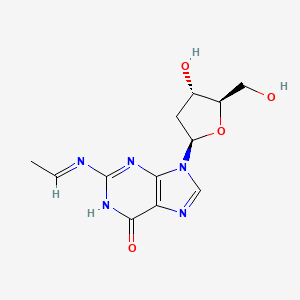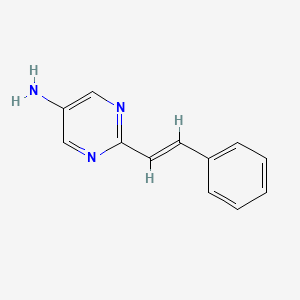
alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- is a carbohydrate derivative that combines glucose and fructose units with a sulfur atom replacing an oxygen atom in the glycosidic linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- typically involves the following steps:
Starting Materials: Glucose and fructose derivatives are used as starting materials.
Thio-Glycosidic Bond Formation: The key step involves the formation of a thio-glycosidic bond between the glucose and fructose units. This can be achieved using thiol-containing reagents under acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thio-glycosidic bond can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- has several scientific research applications:
Chemistry: It is used as a model compound to study thio-glycosidic bond formation and reactivity.
Biology: The compound can be used to investigate the role of sulfur in carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- involves its interaction with various molecular targets, including enzymes that process carbohydrates. The sulfur atom in the thio-glycosidic bond can influence the compound’s binding affinity and reactivity, leading to unique biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio- is structurally similar to sucrose, but with a sulfur atom replacing an oxygen atom in the glycosidic linkage.
Thio-Sugars: Other thio-sugars with sulfur atoms in different positions can be compared to highlight the unique properties of alpha-D-Glucopyranoside, beta-D-fructofuranosyl 6-thio-.
Propriétés
Numéro CAS |
92596-11-7 |
|---|---|
Formule moléculaire |
C12H22O10S |
Poids moléculaire |
358.36 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6S)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(sulfanylmethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-4-7(16)10(19)12(3-14,21-4)22-11-9(18)8(17)6(15)5(2-23)20-11/h4-11,13-19,23H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |
Clé InChI |
RWGVREZXRLPTEW-GWRCVIBKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CS)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CS)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)
![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)



![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)
